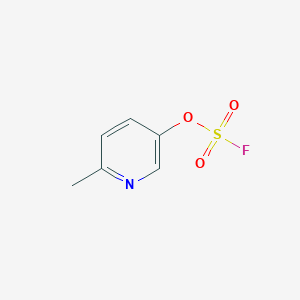

Fluorosulfuric acid, 6-methyl-3-pyridinyl ester

Description

This compound belongs to a class of reactive intermediates widely utilized in organic synthesis, particularly in alkylation reactions and as leaving groups due to the strong electron-withdrawing nature of the -OSO₂F moiety.

Properties

Molecular Formula |

C6H6FNO3S |

|---|---|

Molecular Weight |

191.18 g/mol |

IUPAC Name |

5-fluorosulfonyloxy-2-methylpyridine |

InChI |

InChI=1S/C6H6FNO3S/c1-5-2-3-6(4-8-5)11-12(7,9)10/h2-4H,1H3 |

InChI Key |

BVRMNDDCEQMYJB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(C=C1)OS(=O)(=O)F |

Origin of Product |

United States |

Biological Activity

Fluorosulfuric acid, 6-methyl-3-pyridinyl ester, is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article synthesizes current research findings, case studies, and data tables that illustrate the biological activity of this compound.

Fluorosulfuric acid esters are synthesized through reactions involving sulfuryl fluoride and aromatic hydroxyl compounds. The process often requires specific reaction conditions such as elevated temperatures and pressures to achieve high yields (ranging from 45% to 85%) . The synthesis of fluorosulfuric acid esters has been optimized to allow for moderate reaction conditions, enhancing their industrial applicability .

Biological Activity Overview

The biological activity of fluorosulfuric acid derivatives, including the 6-methyl-3-pyridinyl ester, can be categorized into several key areas:

- Antimicrobial Activity : Various fluorinated compounds exhibit significant antimicrobial properties. Studies suggest that the incorporation of fluorine enhances the lipophilicity and membrane permeability of these compounds, thus improving their efficacy against microbial strains .

- Anticancer Properties : Research indicates that fluorinated triazoles, which share structural similarities with the compound , demonstrate notable cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer), HT-29 (colon cancer), and A549 (lung cancer). The IC50 values for these compounds were reported at approximately 33 µM for certain derivatives .

- Mechanism of Action : The biological mechanisms underlying these activities often involve modulation of key signaling pathways. For instance, compounds have been shown to affect the expression of proteins involved in cell proliferation and apoptosis, such as ERK1/2 and NF-kB .

Study 1: Anticancer Activity Evaluation

A study evaluated the cytotoxic effects of various fluorinated triazole derivatives against MCF-7 cells. The results demonstrated that certain derivatives significantly inhibited cell proliferation, with IC50 values indicating moderate sensitivity in these cancer cell lines. The study highlighted the role of specific functional groups in enhancing biological activity .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of fluorosulfuric acid derivatives. The results suggested that these compounds exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The study emphasized that fluorine substitution led to improved antimicrobial potency compared to their non-fluorinated counterparts .

Table 1: Summary of Biological Activities

| Compound Name | Activity Type | IC50 (µM) | Target Cell Line/Organism |

|---|---|---|---|

| Fluorosulfuric Acid Derivative A | Anticancer | 33 | MCF-7 |

| Fluorosulfuric Acid Derivative B | Antimicrobial | N/A | Various Bacterial Strains |

| Fluorosulfuric Acid Derivative C | Antifungal | N/A | Fungal Strains |

Comparison with Similar Compounds

Structural Features

The table below compares the substituents and core structures of fluorosulfuric acid, 6-methyl-3-pyridinyl ester with related compounds from the evidence:

Key Observations :

Reactivity Profiles

Comparison :

- Fluorosulfate esters are more reactive toward nucleophiles than sulfonamides or sulfones due to the superior leaving-group ability of -OSO₂F.

- Electron-withdrawing substituents (e.g., trifluoroethoxy in 8f, fluorophenyl in thienopyrimidine) stabilize transition states in substitution reactions .

Key Insights :

- Lower molecular weight and fluorosulfate group in the target compound favor volatility, making it suitable for gas-phase reactions.

- Bulkier analogs like 8f are tailored for targeted drug delivery due to extended half-lives , while azetidine derivatives are optimized for bioavailability.

Q & A

Basic Research Questions

Q. What are the primary synthetic strategies for preparing fluorosulfuric acid esters with pyridine substituents?

- Methodological Answer : Fluorosulfate esters are typically synthesized via esterification between fluorosulfuric acid (HSO₃F) and alcohol derivatives. For pyridine-containing analogs, the reaction involves substituting a hydroxyl group on the pyridine ring. For example:

- Step 1 : Prepare 6-methyl-3-pyridinol by introducing a hydroxyl group at the 3-position of 6-methylpyridine via directed ortho-metalation or electrophilic substitution.

- Step 2 : React the pyridinol with fluorosulfuric acid under controlled conditions (e.g., low temperature, inert atmosphere) to avoid side reactions like sulfonation or decomposition .

- Characterization : Confirm ester formation using ¹⁹F NMR (to detect the -OSO₂F group) and ¹H NMR (to verify substitution on the pyridine ring). Mass spectrometry (MS) can validate molecular weight .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing fluorosulfate esters?

- Methodological Answer :

- ¹⁹F NMR : Critical for identifying the fluorosulfate group (δ ~50–60 ppm for -OSO₂F). Compare shifts with known fluorosulfate esters (e.g., methyl fluorosulfate, δ 54.2 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Detects exact mass and isotopic patterns to confirm molecular formula.

- Infrared (IR) Spectroscopy : Look for S-O stretching (~1400 cm⁻¹) and S-F bonds (~800 cm⁻¹) .

- HPLC-MS : Use reverse-phase chromatography with acidic mobile phases to separate polar degradation products and monitor purity .

Advanced Research Questions

Q. How can solvent effects and catalytic additives influence the reactivity of the fluorosulfate ester group in nucleophilic substitution reactions?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity by stabilizing transition states. For example, SN2 reactions with amines proceed faster in DMF due to reduced solvent interference .

- Catalysis : Lewis acids (e.g., ZnCl₂) can activate the fluorosulfate leaving group by coordinating with the sulfur atom, accelerating substitution.

- Kinetic Studies : Use in situ ¹⁹F NMR to monitor reaction progress and calculate rate constants under varying conditions .

Q. What computational approaches are suitable for predicting the stability and electronic properties of fluorosulfate-pyridine derivatives?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the S-O bond to assess hydrolytic stability. Compare HOMO-LUMO gaps to predict reactivity toward electrophiles/nucleophiles .

- Molecular Dynamics (MD) : Simulate solvation effects in water or organic solvents to model degradation pathways.

- QSPR Models : Correlate substituent effects (e.g., electron-withdrawing groups on pyridine) with experimental stability data .

Q. How can researchers resolve contradictions in reported reactivity data for fluorosulfate esters under varying experimental conditions?

- Methodological Answer :

- Controlled Replication : Repeat experiments using standardized reagents (e.g., anhydrous solvents, purified starting materials) to eliminate variability from impurities .

- Cross-Validation : Combine kinetic data (e.g., Arrhenius plots for thermal decomposition) with computational results to identify dominant reaction pathways.

- Advanced Analytics : Use tandem MS/MS to detect trace intermediates or byproducts that may explain divergent results .

Safety and Stability Considerations

Q. What protocols are recommended for handling fluorosulfate esters given their potential hazards?

- Methodological Answer :

- Containment : Use gloveboxes or fume hoods with HEPA filters to prevent inhalation or skin contact.

- Decomposition Monitoring : Conduct accelerated stability studies (40°C/75% RH) with periodic HPLC analysis to assess hydrolytic degradation.

- Emergency Protocols : Neutralize spills with saturated sodium bicarbonate (for acidic byproducts) and evacuate the area immediately .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.